molecular formula C7H17NO2S B8437300 n-butyl-N-n-propylsulfonamide

n-butyl-N-n-propylsulfonamide

Cat. No.: B8437300
M. Wt: 179.28 g/mol
InChI Key: BXKAQLOTVABPFJ-UHFFFAOYSA-N
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Description

n-Butyl-N-n-propylsulfonamide is a sulfonamide derivative characterized by a sulfonyl group (-SO₂-) bonded to an n-butyl (C₄H₉) and an n-propyl (C₃H₇) amine substituent. Sulfonamides are widely studied for their diverse applications, including antimicrobial activity, enzyme inhibition, and material science applications.

Synthesis typically involves reacting sulfonyl chlorides with alkylamines. For example, compounds like N-[3-(benzenesulfonamido)propyl]benzenesulfonamide (with a propyl chain) and N-{4-[(benzenesulfonyl)amino]butyl}benzenesulfonamide (with a butyl chain) are synthesized via nucleophilic substitution reactions, suggesting similar pathways for the target compound .

Properties

Molecular Formula

C7H17NO2S

Molecular Weight

179.28 g/mol

IUPAC Name

N-propylbutane-1-sulfonamide

InChI

InChI=1S/C7H17NO2S/c1-3-5-7-11(9,10)8-6-4-2/h8H,3-7H2,1-2H3

InChI Key

BXKAQLOTVABPFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)NCCC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Sulfonamides

Table 1: Substituent Impact on Bioactivity
Compound Alkyl Substituent Chain Length/Branching Species Activity
p-Bromo-N-propylbenzenesulfonamide n-propyl C₃ (linear) 10
p-Bromo-N-isobutylbenzenesulfonamide isobutyl C₄ (branched) 12
n-Butyl-N-n-propylsulfonamide n-butyl + n-propyl C₄ + C₃ (linear) Inferred intermediate

Structural and Electronic Properties

  • Chain Length: In N-[3-(benzenesulfonamido)propyl]benzenesulfonamide (C₃ chain), the shorter propyl chain results in tighter molecular packing, while the butyl chain in N-{4-[(benzenesulfonyl)amino]butyl}benzenesulfonamide (C₄ chain) increases conformational flexibility, affecting solubility and crystallinity .
Table 2: Structural and Electronic Comparisons
Compound Key Feature Impact on Properties
This compound Linear C₄ + C₃ chains Moderate flexibility, lower crystallinity
N-{4-[(benzenesulfonyl)amino]butyl}... Butyl chain (C₄) Increased flexibility
p-Bromo-N-propylbenzenesulfonamide Bromine substituent Enhanced electrophilicity

Spectroscopic and Computational Insights

  • DFT Calculations : For 2-(N-allylsulfamoyl)-N-propylbenzamide , B3LYP/6-311G(d,p) calculations revealed HOMO-LUMO energy gaps (~4.5 eV) and thermodynamic stability, suggesting that similar methods could predict This compound 's reactivity .
  • Hirshfeld Surface Analysis : Studies on sulfonamides highlight the role of hydrogen bonding (N-H···O) in stabilizing crystal structures, a feature likely shared by the target compound .

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